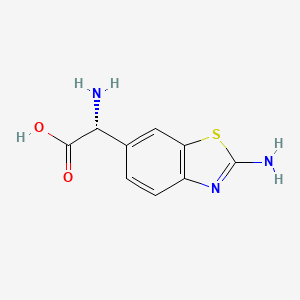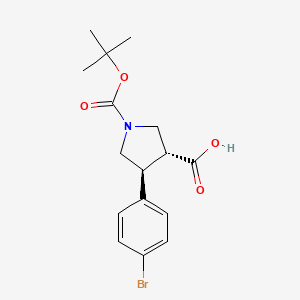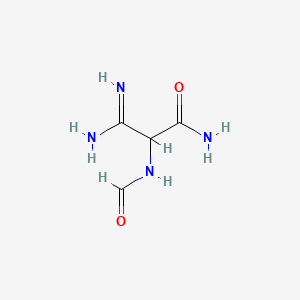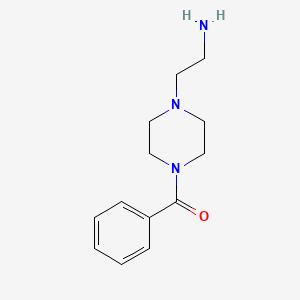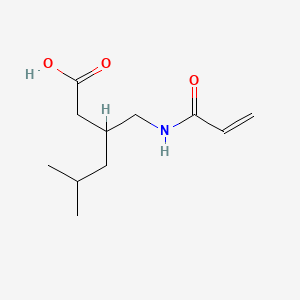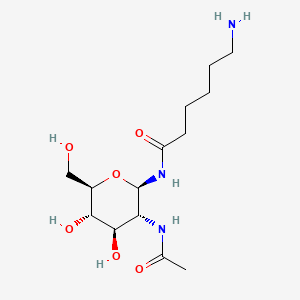
1,3,7-三甲基尿酸-d9
描述
1,3,7-Trimethyluric acid-d9 is intended for use as an internal standard for the quantification of 1,3,7-trimethyluric acid by GC- or LC-MS. 1,3,7-Trimethyluric acid is a derivative of uric acid and a metabolite of caffeine. It is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4. 1,3,7-Trimethyluric acid (500 µM) scavenges hydroxyl radicals in a cell-free assay and inhibits t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in isolated human erythrocyte membranes.
1,3,7-Trimethyluric Acid-d9 is an isotope labelled analog of 1,3,7-Trimethyluric Acid. 1,3,7-Trimethyluric Acid is a caffeine derivative, and a methyl derivative of uric acid. Detected as a urine marker of caffeine consumption.
科学研究应用
内标定量
1,3,7-三甲基尿酸-d9被用作内标,用于通过GC-或LC-MS定量1,3,7-三甲基尿酸 .
咖啡因的代谢产物
This compound是尿酸的衍生物,也是咖啡因的代谢产物 . 它是通过细胞色素P450(CYP)亚型CYP3A4从咖啡因中形成的 .
羟基自由基清除剂
在500 µM的浓度下,this compound在无细胞试验中清除羟基自由基 .
脂质过氧化抑制剂
This compound抑制分离的人红细胞膜中叔丁基过氧化氢诱导的脂质过氧化,抑制率为56.5% .
神经科学研究
鉴于其与著名兴奋剂咖啡因的关系,this compound可能在神经科学研究中具有潜在应用,特别是在与睡眠和生物节律相关的领域 .
氧化应激与活性物质研究
This compound的抗氧化活性及其清除羟基自由基的能力表明其在与氧化应激和活性物质相关的研究中具有潜在应用 .
毒理学与异生物质代谢研究
作为咖啡因的代谢产物,this compound可用于毒理学和异生物质代谢相关的研究,特别是在涉及细胞色素P450的研究中 .
质谱应用
作用机制
Target of Action
The primary targets of 1,3,7-Trimethyluric Acid-d9 are the enzymes that metabolize caffeine in humans, which include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
1,3,7-Trimethyluric Acid-d9 is a derivative of uric acid and a metabolite of caffeine . It is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 . The compound interacts with its targets, leading to changes in the metabolic pathways of caffeine.
Biochemical Pathways
The compound affects the biochemical pathways related to caffeine metabolism. Caffeine is metabolized into 1,3,7-Trimethyluric Acid-d9 by the action of the aforementioned enzymes . This process is part of the broader metabolic pathways involving purine alkaloids.
Pharmacokinetics
The pharmacokinetics of 1,3,7-Trimethyluric Acid-d9 are influenced by its formation from caffeine through the action of cytochrome P450 enzymes . .
Result of Action
At a concentration of 500 µM, 1,3,7-Trimethyluric Acid-d9 has been shown to scavenge hydroxyl radicals in a cell-free assay and inhibit t-butyl hydroperoxide-induced lipid peroxidation by 56.5% in isolated human erythrocyte membranes . This suggests that the compound may have antioxidant properties.
生化分析
Biochemical Properties
1,3,7-Trimethyluric Acid-d9 interacts with several enzymes, proteins, and other biomolecules. The enzymes that metabolize caffeine into 1,3,7-Trimethyluric Acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These interactions play a crucial role in the biochemical reactions involving 1,3,7-Trimethyluric Acid-d9.
Cellular Effects
1,3,7-Trimethyluric Acid-d9 has shown an ability to scavenge hydroxyl radicals as well as protective potential against lipid peroxidation in erythrocyte membranes . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1,3,7-Trimethyluric Acid-d9 involves its interactions with various enzymes and biomolecules. For instance, it is metabolized from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 . This process involves binding interactions with the enzyme, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
1,3,7-Trimethyluric Acid-d9 is involved in the metabolic pathways of caffeine. The enzymes that metabolize caffeine into 1,3,7-Trimethyluric Acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes and their interactions with 1,3,7-Trimethyluric Acid-d9 could affect metabolic flux or metabolite levels.
属性
IUPAC Name |
1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZJVFJRYVRJD-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


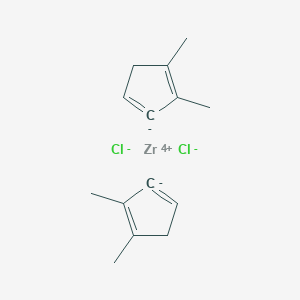
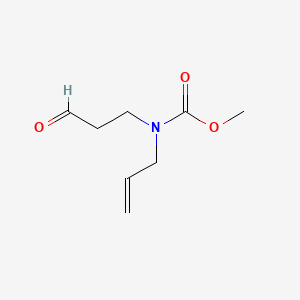
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)
